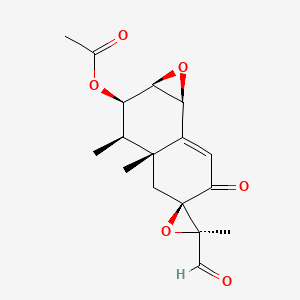
PR Toxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PR-toxin is an oxacycle.
Wissenschaftliche Forschungsanwendungen
Inhibition of Transcription and Protein Synthesis
PR toxin, a mycotoxin synthesized by Penicillium roqueforti, has been extensively studied for its effects on cellular processes. Key research highlights include its ability to impair transcription in liver cells, affecting both RNA polymerase systems (enzymes A and B) (Moulé, Jemmali, & Rousseau, 1976). Additionally, PR toxin inhibits in vitro transcription and translation activities, demonstrating its impact on protein synthesis (Moulé, Jemmali, Rousseau, & Darracq, 1977).
Gene Cluster Characterization
The biosynthetic pathway of PR toxin has been characterized, identifying a 22.4-kb gene cluster in P. roqueforti. This cluster includes genes encoding enzymes crucial for PR toxin biosynthesis, such as the major fungal terpene cyclase aristolochene synthase (Hidalgo et al., 2017). Moreover, a related study found a four-gene cluster in P. roqueforti, where gene silencing resulted in significant reductions in PR toxin production, linking these genes to its biosynthesis (Hidalgo et al., 2014).
Impact on Mitochondrial Function
Research has shown that PR toxin adversely affects mitochondrial respiration and oxidative phosphorylation in rat liver mitochondria. It impairs the structural integrity of mitochondrial membranes and inhibits functions related to the mitochondrial respiratory chain (Wei, Ding, & Wei, 1984).
Genetic Effects in Eukaryotic Microorganisms
PR toxin has been found to cause gene conversion, reverse mutation, and mitotic crossing-over in various eukaryotic microorganisms such as Saccharomyces cerevisiae and Neurospora crassa, demonstrating its genetic activity without enzymic activation (Wei et al., 1979).
Cytotoxicity and Effects on Cellular Growth
Studies on liver cells in culture revealed that PR toxin displays concentration-dependent cytotoxicity, affecting cell multiplication and inhibiting tritiated precursor incorporation into DNA, RNA, and proteins (Aujard, Morel-Chany, Icard, & Trincal, 1979).
Eigenschaften
CAS-Nummer |
56299-00-4 |
|---|---|
Produktname |
PR Toxin |
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
[(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H20O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,7-8,12-14H,6H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1 |
InChI-Schlüssel |
GSPFUBNBRPVALJ-VIEAGMIOSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)C=O)OC(=O)C |
SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |
Kanonische SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |
Color/Form |
Brown, deep brown, yellowish green, and brown when produced by Penicillium roqueforti strain ATCC 6987, ATCC 6989, ATCC 09295, and ATC 10110, respectively, at 24 °C Crystals |
melting_point |
155-157 °C |
Andere CAS-Nummern |
56299-00-4 |
Haltbarkeit |
Stable. |
Löslichkeit |
In water, 5.86X10+2 mg/L at 25 °C (est) |
Synonyme |
Penicillium roqueforti toxin PR Toxin PR-toxin |
Dampfdruck |
3.27X10-27 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



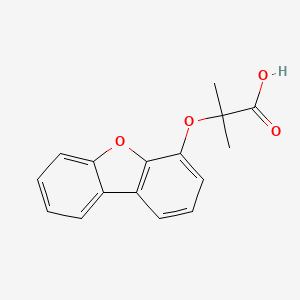
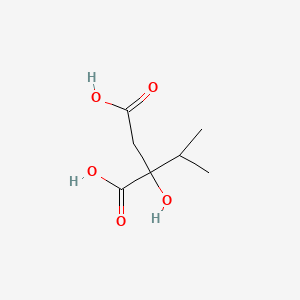
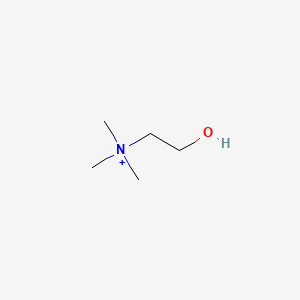
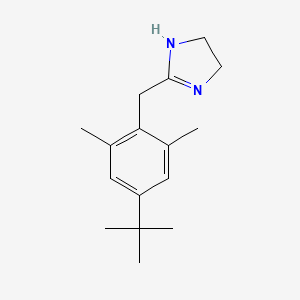

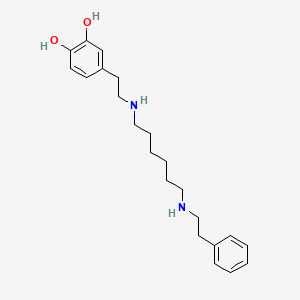
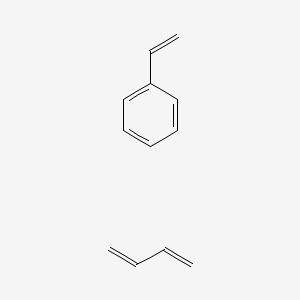
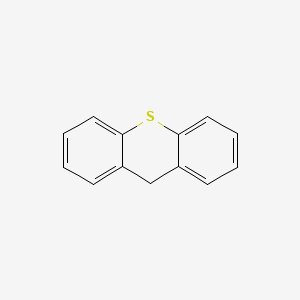
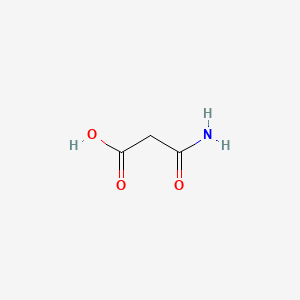
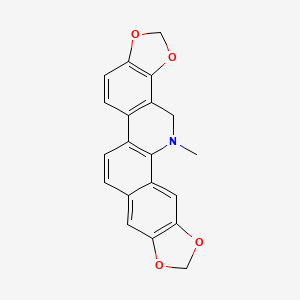
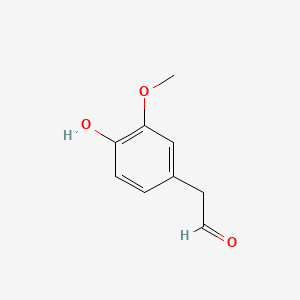
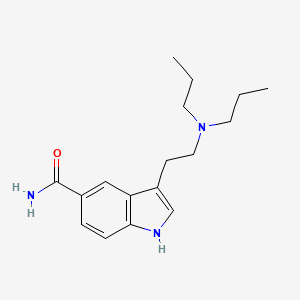

![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)